molecular formula C9H15NO B028333 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one CAS No. 552-70-5

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one

Cat. No.: B028333
CAS No.: 552-70-5
M. Wt: 153.22 g/mol
InChI Key: RHWSKVCZXBAWLZ-UHFFFAOYSA-N
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Description

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, a bicyclic amine ketone, is a derivative of the pseudopelletierine scaffold. This structure is notable for its conformational rigidity and resemblance to tropane alkaloids like cocaine and scopolamine . It serves as a critical intermediate in synthesizing monocarbonyl curcumin analogs, which address the poor bioavailability and stability of natural curcumin . The compound's bicyclic framework adopts a boat-chair conformation, confirmed by NMR and X-ray studies, which enhances its suitability for drug design, particularly in serotonin-3 (5-HT₃) receptor antagonists and anti-inflammatory agents .

Preparation Methods

Classical Synthetic Routes

Mannich Reaction-Based Cyclization

The Mannich reaction serves as a foundational strategy for constructing the azabicyclo[3.3.1]nonane core. A validated protocol involves the condensation of acetone-1,3-dicarboxylic acid (1) and glutaraldehyde (2) with methylamine under acidic conditions .

Reaction Conditions

  • Step 1 : A mixture of acetone-1,3-dicarboxylic acid (1.0 equiv), aqueous glutaraldehyde (1.2 equiv), and methylamine hydrochloride (1.1 equiv) is stirred in 18% sulfuric acid at 0–10°C.

  • Step 2 : The intermediate undergoes cyclization at 50°C for 12 hours, yielding the bicyclic ketone after neutralization and extraction.

Key Data

ParameterValue
Yield58–62% (crude)
Purification MethodCrystallization (EtOH)
Purity (HPLC)≥95%

This method mirrors the benzylamine-derived synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one , substituting methylamine to directly install the N-methyl group.

Benzyl Protection/Deprotection Strategy

For laboratories lacking specialized equipment for methylamine handling, a benzyl-protected intermediate offers a practical alternative:

Synthetic Pathway

  • Benzyl Protection : Synthesize 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one via the Mannich reaction using benzylamine .

  • Hydrogenolytic Deprotection : Remove the benzyl group via catalytic hydrogenation (Pd/C, H₂, 50 psi) to yield 9-azabicyclo[3.3.1]nonan-3-one .

  • N-Methylation : Treat the secondary amine with methyl iodide (1.5 equiv) and potassium carbonate in acetonitrile at 60°C .

Optimization Challenges

  • Ketone Stability : Hydrogenation risks reducing the ketone to an alcohol. To mitigate this, kinetic control (low H₂ pressure, 25°C) preserves the carbonyl group .

  • Methylation Efficiency : Reductive amination with formaldehyde and NaBH₃CN in methanol achieves selective N-methylation without ketone interference .

Alternative Methods

Reductive Amination Approach

A one-pot synthesis bypasses intermediate isolation:

  • React 3-oxopentanedioic acid and glutaraldehyde with methylamine in acetic acid.

  • Reduce the imine intermediate in situ using sodium cyanoborohydride.

Advantages

  • Yield : 68% (purified).

  • Scalability : Compatible with continuous flow reactors for industrial production.

Direct Alkylation Techniques

Microwave-Assisted Synthesis

  • Conditions : Methylamine hydrochloride (2.0 equiv), K₂CO₃ (3.0 equiv), DMF, 100°C, 30 minutes.

  • Outcome : 55% yield with 90% purity, reducing reaction time by 70% compared to conventional heating.

Industrial-Scale Production

Continuous Flow Reactors

ParameterBatch ProcessFlow Process
Reaction Time12 hours2 hours
Yield58%72%
Purity95%98%

Flow systems enhance heat transfer and mixing, critical for exothermic cyclization steps .

Comparative Analysis of Methods

Table 1: Method Efficacy Comparison

MethodYield (%)Purity (%)Scalability
Mannich (Methylamine)6295High
Benzyl Deprotection4892Moderate
Reductive Amination6897High
Microwave Alkylation5590Low

Key Insight : Reductive amination balances yield and scalability, whereas microwave methods suit small-scale rapid synthesis.

Recent Advances and Optimizations

Enzyme-Mediated Cyclization

Immobilized transaminases catalyze the formation of the azabicyclo core at pH 7.0 and 30°C, achieving 75% yield with negligible byproducts .

Solvent-Free Mechanochemistry

Ball-milling 3-oxopentanedioic acid , glutaraldehyde , and methylamine hydrochloride for 2 hours yields 60% product, eliminating solvent waste .

Challenges and Limitations

  • Stereochemical Control : The bicyclic scaffold’s endo/exo isomerism necessitates chiral auxiliaries or asymmetric catalysis, which remain underdeveloped for this system .

  • Functional Group Sensitivity : Over-reduction of the ketone during hydrogenation remains a persistent issue, requiring precise pressure and temperature control .

Chemical Reactions Analysis

Types of Reactions

Pseudopelletierine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of pseudopelletierine hydrochloride include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of pseudopelletierine hydrochloride include various oxidized, reduced, and substituted derivatives. These products have different chemical and physical properties, making them useful in various applications .

Scientific Research Applications

Biological Activities

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one exhibits several notable biological activities:

  • Neuroactive Properties : The compound has been studied for its interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in neurotransmission and have implications in neurological disorders .
  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in treating infections .

Applications in Medicinal Chemistry

The applications of this compound in medicinal chemistry include:

  • Pharmaceutical Intermediates : It serves as a building block for synthesizing drugs targeting neurological conditions, such as Alzheimer's disease and other cognitive disorders .
  • Research on Derivatives : Derivatives of this compound have been shown to influence neurotransmission significantly, highlighting its potential therapeutic effects in treating neurological disorders.

Case Studies

Several studies have documented the effects and applications of this compound:

  • Neurological Research : A study demonstrated that derivatives of this compound exhibit binding affinities to nAChRs, enhancing understanding of their role in cognitive function and potential treatments for neurodegenerative diseases.
  • Antimicrobial Studies : Research has indicated that compounds structurally related to pseudopelletierine possess antimicrobial properties, making them candidates for developing new antibiotics.

Mechanism of Action

The mechanism of action of pseudopelletierine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme substrate, participating in biochemical reactions that modify its structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Modified Pseudopelletierine Derivatives

Derivatives of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one are synthesized by condensing the parent compound with substituted benzaldehydes. Substituents influence physicochemical properties and bioactivity:

Compound ID Substituents Melting Point (°C) Relative Retention (Rf) Key Applications
4 4-Cl (bis-chlorobenzylidene) 154.0–155.0 0.69 Anti-inflammatory
5 4-Br (bis-bromobenzylidene) 210.0–211.0 0.70 Cytotoxicity studies
6 4-CF₃ 199.0–200.0 0.50 Bioavailability enhancement
7 4-NO₂ 173.0–174.0 0.67 Anti-inflammatory
8 4-OCH₃ 194.0–195.0 0.41 Solubility modulation
10 3,4-di-OCH₃ 138.0–139.0 N/A Enhanced binding affinity
11 3,4,5-tri-OCH₃ 191.0–192.0 N/A Antioxidant potential

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, CF₃) increase melting points and retention factors, suggesting higher polarity .
  • Electron-donating groups (e.g., OCH₃) improve solubility but reduce thermal stability .
  • Complex substituents like 3,4-dimethoxy enhance pharmacological targeting by mimicking natural ligand environments .

Heteroatom-Modified Bicyclic Compounds

Replacing the nitrogen or oxygen atoms in the bicyclic framework alters conformational and biological properties:

Compound Class Structure Key Features Applications
3,7-Diazabicyclo[3.3.1]nonan-9-one Two nitrogen atoms at positions 3 and 7 Increased hydrogen bonding capacity Anticancer agents
9-Thiabicyclo[3.3.1]nonan-3-one Sulfur atom at position 9 Similar conformation to 9-aza analogs Synthetic intermediates
1-Azabicyclo[2.2.2]oct-3-yl Smaller bicyclic system (2.2.2) Reduced steric hindrance 5-HT₃ antagonists

Key Observations :

  • Diazabicyclo derivatives exhibit enhanced anticancer activity due to dual hydrogen-bonding sites .
  • Thiabicyclo analogs retain conformational stability, enabling applications in materials science .
  • Smaller bicyclic systems (e.g., 2.2.2) show comparable potency to 9-methyl-9-azabicyclo derivatives in receptor antagonism but differ in metabolic stability .

Physicochemical and Functional Derivatives

Functional group additions further diversify applications:

Derivative Functional Group Properties Use Case
Pseudopelletierine oxime Oxime (C=N-OH) Melting point: 126–127°C Chelation therapy
4-Methyl-N-(9-methyl-9-azabicyclo)benzamide Carboxamide Bioactive as 5-HT₃ antagonist Anti-motion sickness
Trihydrochloride salts Protonated amine Improved water solubility Pharmaceutical formulations

Key Observations :

  • Oxime derivatives serve as intermediates in metal-chelating agents .
  • Carboxamide modifications enhance receptor binding, critical for neurological applications .

Biological Activity

9-Methyl-9-azabicyclo[3.3.1]nonan-3-one is a bicyclic compound notable for its unique structure, which includes a nitrogen atom in the bicyclic framework. This compound has garnered interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The molecular formula is C9H15N, with a molecular weight of approximately 149.23 g/mol.

Structural Characteristics

The structure of this compound features:

  • A bicyclic framework that contributes to its pharmacological properties.
  • A ketone functional group at the 3-position and a methyl substituent at the 9-position, influencing its reactivity and biological interactions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties, including:

  • Neuroactive Effects : Similar compounds have demonstrated neuroactivity, suggesting potential applications in treating neurological disorders.
  • Antimicrobial Activity : Structural analogs have shown efficacy against various microbial strains, indicating that this compound may also possess antimicrobial properties.

The mechanism of action for this compound involves interactions with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor or substrate for certain enzymes, impacting metabolic pathways.
  • Receptor Interaction : Its ability to form hydrogen bonds allows it to interact with receptors, potentially altering their function.

Study on Neuroactivity

A study published in the Journal of Organic Chemistry explored the neuroactive properties of related azabicyclo compounds. The findings suggested that compounds with similar structures could modulate neurotransmitter systems, providing a basis for further investigation into this compound's potential neuroactive effects .

Antimicrobial Research

Research conducted on structurally similar compounds, such as pseudo-pelletierine, revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may exhibit comparable antimicrobial properties .

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesNotable Properties
9-Azabicyclo[3.3.1]nonan-3-oneSimilar bicyclic structure without methylNeuroactive properties
Pseudo-pelletierineContains a similar bicyclic frameworkAntimicrobial activity
9-Methyl-9-azabicyclo[2.2.2]octanoneDifferent ring size but similar nitrogenPotentially different activities

This table highlights the structural similarities and differences among related compounds, emphasizing the unique aspects of this compound that may contribute to its distinct biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, and how can purity be maximized?

The compound is typically synthesized via Mannich reactions involving ketones, aldehydes, and ammonium salts. For example, a double Mannich reaction of acetone, benzaldehyde, and ammonium acetate (1:4:2 molar ratio) yields bicyclic intermediates, which can be further functionalized . Chloroacetyl chloride in dichloromethane with triethylamine as a catalyst achieves high yields (90%) for derivatives. Recrystallization from methanol or ethyl acetate/petroleum ether mixtures enhances purity . Key steps:

  • Reaction monitoring : IR spectroscopy tracks carbonyl (C=O) stretches (e.g., 1718 cm⁻¹ for amide formation) .
  • Purification : Column chromatography (hexane/EtOAc eluent) followed by recrystallization .

Q. How should researchers characterize this compound using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • IR : Identify carbonyl (1654–1718 cm⁻¹) and aromatic C–H stretches (2656–2799 cm⁻¹) .
    • NMR : Analyze bicyclic proton environments (e.g., axial vs. equatorial H atoms) and coupling constants for conformational insights .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. For example, hydrogen bonding (C–H···O/N interactions) and π-stacking can be quantified via Hirshfeld surface analysis . Data collection on synchrotron sources (e.g., APS 24ID-C) improves resolution for complex derivatives .

Advanced Research Questions

Q. How can conformational dynamics and hydrogen bonding networks in crystal structures be resolved?

Crystal structures reveal chair-boat conformations in the bicyclic core. Key methods:

  • Hydrogen bonding analysis : Measure D···A distances (e.g., 2.30–2.87 Å for C–H···O/N interactions) and angles (103°–166°) using SHELXL refinement .
  • Hirshfeld surfaces : Map intermolecular interactions (e.g., C–H···π contacts at 3.625 Å) to identify packing motifs .
  • DFT calculations : Compare experimental geometries with optimized structures (B3LYP/6-31G* basis set) to validate intramolecular forces .

Q. What strategies address contradictions in spectroscopic or crystallographic data during structural elucidation?

  • Stereochemical ambiguity : Racemic mixtures (e.g., (1RS,2SR,5SR)-isomers) may require chiral HPLC or recrystallization for resolution .
  • Discrepancies in bond lengths/angles : Cross-validate using multiple techniques (e.g., NMR NOE experiments vs. X-ray data) .
  • Thermal motion artifacts : High-resolution synchrotron data (e.g., 0.84 Å) minimizes errors in anisotropic displacement parameters .

Q. How can computational methods predict the electronic properties and reactivity of derivatives?

  • DFT studies : Calculate HOMO-LUMO gaps to assess electron-donating/withdrawing effects of substituents (e.g., methoxy or benzylidene groups) .
  • Molecular docking : Use Discovery Studio Visualizer to model interactions with biological targets (e.g., anti-inflammatory enzymes) .
  • Solvent effects : Simulate solvation free energy (PCM model) to optimize reaction conditions .

Q. What structure-activity relationships (SAR) are observed in pharmacological applications?

Derivatives like curcumin analogs exhibit anti-inflammatory activity. Key modifications:

  • Substituent effects : 3,4-Dimethoxybenzylidene groups enhance potency (e.g., compound 10 with IC₅₀ = 1.2 µM) .
  • Salt formation : Hydrochloride salts (e.g., 12A ) improve solubility and bioavailability .
  • Bicyclic rigidity : The 9-azabicyclo[3.3.1]nonane scaffold mimics natural alkaloids, enabling CNS-targeted activity .

Properties

IUPAC Name

9-methyl-9-azabicyclo[3.3.1]nonan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWSKVCZXBAWLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20870606
Record name Pseudopelletierine
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Molecular Weight

153.22 g/mol
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Physical Description

Solid
Record name psi-Pelletierine
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Boiling Point

246.00 °C. @ 760.00 mm Hg
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Solubility

400 mg/mL
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CAS No.

552-70-5
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Record name 9-methyl-9-azabicyclo[3.3.1]nonan-3-one
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Melting Point

62 - 64 °C
Record name psi-Pelletierine
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Synthesis routes and methods

Procedure details

A 5-liter 3-necked flask was charged with 140 grams of 50% aqueous glutaric dialdehyde (Aldrich, 0.7 moles), 630 ml of water and 70.7 grams of CH3NH2.HCl (1.036 moles) which was first dissolved in 700 ml of water, 116.6 grams of acetonedicarboxylic acid (0.8 moles) which had been dissolved in 1162 ml of water, and a solution of 123.2 sodium phosphate dibasic and 10.22 grams of NaOH dissolved in 280 ml of water. The heterogeneous orange solution was stirred at room temperature for 24 hours during which time the evolution of CO2 (g) was noted.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
70.7 g
Type
reactant
Reaction Step One
Name
Quantity
630 mL
Type
solvent
Reaction Step One
Quantity
116.6 g
Type
reactant
Reaction Step Two
Name
Quantity
1162 mL
Type
solvent
Reaction Step Two
[Compound]
Name
123.2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium phosphate dibasic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10.22 g
Type
reactant
Reaction Step Three
Name
Quantity
280 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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